molecular formula C10H5ClF3N B1589204 2-Chloro-6-(trifluoromethyl)quinoline CAS No. 78060-56-7

2-Chloro-6-(trifluoromethyl)quinoline

Cat. No. B1589204
CAS RN: 78060-56-7
M. Wt: 231.6 g/mol
InChI Key: ARKUVZWWEQHTDG-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3N . It is a solid substance with a molecular weight of 231.6 .


Synthesis Analysis

The synthesis of 2-Chloro-6-(trifluoromethyl)quinoline involves several steps. One approach involves the use of heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(trifluoromethyl)quinoline is represented by the InChI code 1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H . This indicates that the molecule consists of a quinoline ring with a chlorine atom at the 2nd position and a trifluoromethyl group at the 6th position.


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-6-(trifluoromethyl)quinoline are diverse. For instance, it can undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . This transformation hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Trifluoromethyl group-containing compounds are widely used in the field of pharmaceutical chemistry . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
    • The trifluoromethyl group is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .
    • The trifluoromethyl group exhibits numerous pharmacological activities .
  • Organic Synthesis

    • Trifluoromethyl group-containing compounds, including “2-Chloro-6-(trifluoromethyl)quinoline”, are used in organic synthesis .
    • For example, Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 were added to the reaction tank at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 h .
  • Medicine

    • The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .
    • Fluoroquinolones, a family of fluorinated quinolines, exhibit a broad spectrum of antibacterial activity .
    • Some fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .
  • Electronics

    • Fluorine-containing compounds significantly affect pharmaceutical growth, they make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
    • They are also used in electronics .
  • Agriculture

    • A number of fluorinated quinolines have found application in agriculture .
  • Catalysis

    • Organo-fluorine chemistry is a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors; hence, several applications are witnessed in medicines, electronics, agrochemicals, and catalysis .
  • Synthesis of Quinoline Ring Systems

    • The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been studied extensively . This includes the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
  • Reactions for Constructing Heterocyclic Systems

    • These compounds can be used in reactions to construct fused or binary quinoline-cord heterocyclic systems .
  • Biological Evaluation

    • The biological evaluation of these compounds has been illustrated .
  • Synthetic Applications

    • The synthetic applications of these compounds have been illustrated .
  • Pharmaceuticals

    • The trifluoromethyl group is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .
  • Catalysis

    • Organo-fluorine chemistry is a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors; hence, several applications are witnessed in medicines, electronics, agrochemicals, and catalysis .

Safety And Hazards

2-Chloro-6-(trifluoromethyl)quinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

Relevant Papers The relevant papers on 2-Chloro-6-(trifluoromethyl)quinoline can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and more .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKUVZWWEQHTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448110
Record name 2-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)quinoline

CAS RN

78060-56-7
Record name 2-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(trifluoromethyl)-1,2-dihydroquinolin-2-one (1.0 g, 4.7 mmol) was dissolved in POCl3 (15 ml) and stirred for 2 h at 110° C. (oil bath). The resulting mixture was dissolved in ice-water (100 ml) and adjusted pH to 8 with aqueous Na2CO3 solution (3N). The crude product was then extracted with dichloromethane (3×80 ml) and the organic layers were combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to afford 2-chloro-6-(trifluoromethyl)quinoline as a dark red solid (944 mg, 87%). (ES, m/z): [M+H]+ 232. 1H NMR (300 MHz, DMSO): δ 8.59-8.66 (m, 2H), 8.01-8.17 (m, 2H), 7.75 (d, J=8.7 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Ibezim, PR Duchowicz, EV Ortiz, EA Castro - … and Intelligent Laboratory …, 2012 - Elsevier
In this work we offer linear regression models on a set of aryl-piperazine derivatives that are obtained by exploring a pool containing 1497 Dragon molecular descriptors, in order to …
Number of citations: 96 www.sciencedirect.com

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